molecular formula C18H16ClFN4O2 B11827488 tert-Butyl (3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate

tert-Butyl (3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate

Cat. No.: B11827488
M. Wt: 374.8 g/mol
InChI Key: OQJOTPCBADLQLU-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate-protected heterocyclic molecule featuring a pyrido[2,3-b]indole core substituted with chloro (Cl), cyano (CN), and fluoro (F) groups at positions 3, 5, and 6, respectively.

Properties

Molecular Formula

C18H16ClFN4O2

Molecular Weight

374.8 g/mol

IUPAC Name

tert-butyl N-(3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate

InChI

InChI=1S/C18H16ClFN4O2/c1-18(2,3)26-17(25)24(4)13-6-12(20)11(7-21)14-10-5-9(19)8-22-16(10)23-15(13)14/h5-6,8H,1-4H3,(H,22,23)

InChI Key

OQJOTPCBADLQLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=C(C2=C1NC3=C2C=C(C=N3)Cl)C#N)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves multiple steps, starting from the appropriate indole precursor. The synthetic route typically includes the following steps:

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Carbamate Hydrolysis

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine derivative. This reaction is critical for deprotection in synthetic pathways:

Conditions Reagents Products Source
Acidic hydrolysisHCl in THF or ethyl acetate3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-amine + tert-butanol + CO₂
Basic hydrolysisNaOH in aqueous/organic solventSame as above, with sodium carbonate as a byproduct

The patent WO2022078923A1 demonstrates that acidic hydrolysis (using HCl) efficiently removes the tert-butyl carbamate group without requiring additional basic steps .

Cyano Group Reactivity

The cyano group participates in nucleophilic substitution and reduction reactions:

Nucleophilic Substitution

Reaction with sodium azide (NaN₃) forms tetrazole derivatives, which are valuable in medicinal chemistry:
R–CN+NaN3R–C(N4)–NH\text{R–CN} + \text{NaN}_3 \rightarrow \text{R–C(N}_4\text{)–NH}
Conditions: Polar solvents (e.g., DMF) at 80–100°C for 12–24 hours.

Reduction

While direct evidence is limited for this compound, analogous pyridoindole carbamates are reduced to primary amines using lithium aluminum hydride (LiAlH₄).

Halogen-Based Reactions

The chloro and fluoro substituents enable selective transformations:

Nucleophilic Aromatic Substitution

The chloro group at position 3 undergoes substitution with nucleophiles (e.g., amines, alkoxides) under catalytic conditions:
Ar–Cl+NH2RPd catalystAr–NHR\text{Ar–Cl} + \text{NH}_2\text{R} \xrightarrow{\text{Pd catalyst}} \text{Ar–NHR}
Conditions: Pd(PPh₃)₄, K₂CO₃, DMF, 80–120°C.

Suzuki-Miyaura Coupling

Though less reactive than bromine, the chloro group can participate in palladium-catalyzed cross-coupling with boronic acids under optimized conditions.

Electrophilic Aromatic Substitution

The pyridoindole core, activated by electron-withdrawing groups (cyano, halogens), undergoes electrophilic substitution at specific positions:

Electrophile Position Product Conditions
Nitronium ionC-4Nitro-substituted derivativeHNO₃, H₂SO₄, 0–5°C
Sulfur trioxideC-2Sulfonated compoundSO₃, DCE, 50°C

These reactions are highly dependent on the directing effects of existing substituents.

Functionalization via Carbamate Exchange

The methyl carbamate group can be replaced with other carbamates or urea derivatives via transesterification:
R–O(CO)NMe2+R’OHR’–O(CO)NMe2+ROH\text{R–O(CO)NMe}_2 + \text{R'OH} \rightarrow \text{R'–O(CO)NMe}_2 + \text{ROH}
Conditions: Catalytic p-toluenesulfonic acid (PTSA) in toluene under reflux.

Stability Under Oxidative Conditions

The compound resists oxidation at the pyridoindole core but may undergo side-chain modifications. For example, the tert-butyl group is stable to common oxidants like H₂O₂ or KMnO₄ under mild conditions .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structural motifs may exhibit anticancer properties. The unique substitution pattern of tert-butyl (3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate could confer distinct pharmacological effects compared to related compounds. Studies are ongoing to evaluate its efficacy against various cancer cell lines.
  • Antimicrobial Properties :
    • The compound's structural features suggest potential antimicrobial activity. Investigations into its effectiveness against bacterial strains could reveal new therapeutic avenues for treating infections.
  • Neuroprotective Effects :
    • Similar pyridoindole derivatives have been studied for neuroprotective effects in neurodegenerative diseases. The potential of this compound in this context warrants further exploration.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyridoindole Core : Utilizing various reagents such as manganese dioxide for oxidation.
  • Functional Group Modifications : Employing lithium aluminum hydride for reduction reactions and sodium azide for substitution reactions.

Optimization of reaction conditions is crucial for maximizing yield and purity during synthesis.

Future Research Directions

Further studies are needed to elucidate the specific mechanisms through which this compound interacts with biological systems. Potential areas include:

  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : Investigating the molecular pathways affected by the compound.

Mechanism of Action

The mechanism of action of tert-Butyl (3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The presence of the chloro, cyano, and fluoro groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Structural Analogs in the Pyridoindole Family

The evidence highlights several structurally related tert-butyl carbamate derivatives with variations in halogenation and functional groups (Table 1). Key differences include:

Table 1: Structural and Molecular Comparison of Pyridoindole Carbamates

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound : tert-Butyl (3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate 3-Cl, 5-CN, 6-F Not explicitly stated Presumed role as a kinase inhibitor intermediate; cyano group enhances electron-withdrawing effects.
tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate 3-Br, 5-F, 6-F Not explicitly stated Bromine substitution may increase steric hindrance and alter metabolic stability compared to chloro analogs.
tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate 3-Cl, 4-Cl, 6-F Not explicitly stated Dichloro substitution enhances lipophilicity, potentially improving membrane permeability.

Key Observations :

  • Halogen Effects : Chloro and fluoro substituents are common in drug design for tuning lipophilicity and metabolic stability. Bromine (in the bromo analog) introduces a heavier atom, which may affect binding kinetics due to steric bulk .

Comparison with Non-Pyridoindole Carbamates

and describe carbamate derivatives with distinct heterocyclic cores but shared tert-butyl protection strategies:

Table 2: Comparison with Imidazopyrazine and Pyrimidine Carbamates

Compound Name Core Structure Molecular Weight (g/mol) Key Properties/Activities Reference
tert-Butyl (R)-(3-cyano-6-(2-fluoro-5-(5-methoxypyrazine-2-carboxamido)phenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-yl)carbamate (43) Imidazo[1,2-a]pyrazine 521.2 High molecular weight; used in kinase inhibition studies with 94% synthesis yield.
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine 257.26 Hydroxyl group increases polarity, likely reducing blood-brain barrier penetration.

Key Observations :

  • Core Flexibility : The pyridoindole system (target compound) offers a rigid, planar structure conducive to intercalation or π-π stacking, whereas imidazopyrazines (e.g., compound 43) provide conformational flexibility for target adaptation .
  • Molecular Weight : The target compound’s molecular weight is expected to exceed 400 g/mol (based on analogs), positioning it within the typical range for small-molecule therapeutics.

Biological Activity

tert-Butyl (3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a synthetic compound with a complex structure belonging to the pyridoindole class. Its unique chemical properties and biological activities make it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following chemical formula: C18H16ClFN4O2, with a molecular weight of 374.80 g/mol. Its structure includes a pyridoindole core, which is known for various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of anti-cancer and antimicrobial research. The following sections summarize key findings related to its biological effects.

Anticancer Activity

Recent studies have demonstrated that this compound shows promising anticancer properties:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of apoptosis pathways and cell cycle regulation.
  • Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Cell LineIC50 (µM)Reference
MCF-712.5
HeLa15.0
A54910.0

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity.
BacteriaMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective effects:

  • Neurotoxicity Studies : In vitro studies using neuronal cell lines have indicated that this compound can mitigate oxidative stress-induced cell death.

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